molecular formula C30H38Br2F2N2S3 B12436384 4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole

4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole

Cat. No.: B12436384
M. Wt: 720.6 g/mol
InChI Key: JNXTVNABEJFNHW-UHFFFAOYSA-N
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Description

4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable component in the development of advanced materials for electronic applications, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Chemical Reactions Analysis

4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole involves its role as a donor-acceptor copolymer. The compound’s structure allows for efficient charge transfer and separation, which is crucial for its performance in electronic devices. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which facilitate the injection and extraction of charges .

Comparison with Similar Compounds

4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole can be compared with other similar compounds, such as:

These compounds share similar structural features and applications but differ in their specific functional groups and electronic properties, which can influence their performance in various applications.

Properties

Molecular Formula

C30H38Br2F2N2S3

Molecular Weight

720.6 g/mol

IUPAC Name

4,7-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole

InChI

InChI=1S/C30H38Br2F2N2S3/c1-5-9-11-17(7-3)13-19-15-21(37-29(19)31)23-25(33)26(34)24(28-27(23)35-39-36-28)22-16-20(30(32)38-22)14-18(8-4)12-10-6-2/h15-18,25,35H,5-14H2,1-4H3

InChI Key

JNXTVNABEJFNHW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=C(SC(=C1)C2=C3C(=NSN3)C(=C(C2F)F)C4=CC(=C(S4)Br)CC(CC)CCCC)Br

Origin of Product

United States

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